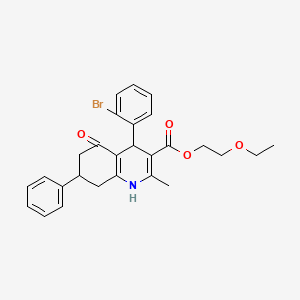![molecular formula C14H17N3O5 B5024764 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024764.png)
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide, also known as NBOMe, is a class of synthetic hallucinogenic drugs that have been gaining popularity in recent years. NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug.
Wirkmechanismus
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide acts as a partial agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It binds to the receptor and activates it, leading to changes in brain activity and behavior. This compound also has a high affinity for the 5-HT1A receptor, which is responsible for regulating mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the body. It has been found to increase heart rate and blood pressure, as well as cause vasoconstriction. This compound has also been found to increase levels of dopamine and serotonin in the brain, which may contribute to its psychedelic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of psychedelic drugs on the brain with a high degree of specificity. However, one limitation of using this compound in lab experiments is its potential for toxicity and adverse effects. This compound has been associated with a number of adverse effects, including seizures, cardiac arrest, and death.
Zukünftige Richtungen
There are a number of future directions for research on 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide. One area of research is the development of new drugs that target the 5-HT2A receptor with greater selectivity and fewer adverse effects. Another area of research is the study of the long-term effects of this compound on the brain and behavior. Additionally, research on the potential therapeutic uses of this compound, such as for the treatment of depression and anxiety, is also an area of interest.
Synthesemethoden
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide is synthesized by the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This is then reacted with 4-iodobenzaldehyde to form the intermediate compound, which is then reacted with piperidine to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide has been used in scientific research to study the effects of psychedelic drugs on the brain. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. This compound has been used to study the effects of psychedelic drugs on the brain, including changes in brain activity, connectivity, and behavior.
Eigenschaften
IUPAC Name |
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c15-14(18)9-2-1-3-16(6-9)7-10-4-12-13(22-8-21-12)5-11(10)17(19)20/h4-5,9H,1-3,6-8H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAENJXKCLRQVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5024681.png)



![1-[(4-bromophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5024713.png)
![3-[(3-bromophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5024718.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5024720.png)
![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B5024729.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene)](/img/structure/B5024738.png)
![2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5024742.png)
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5024750.png)
![3-methoxy-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5024758.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024780.png)
![N-(2-pyridinylmethyl)-4-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5024788.png)